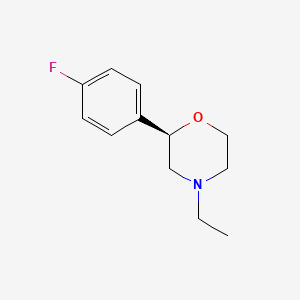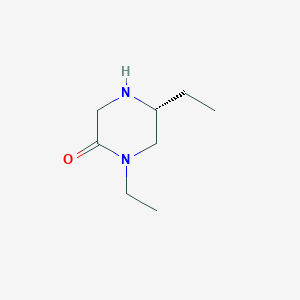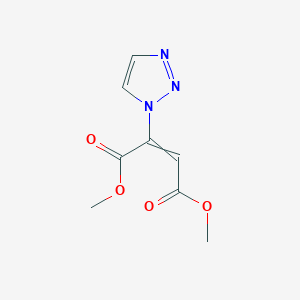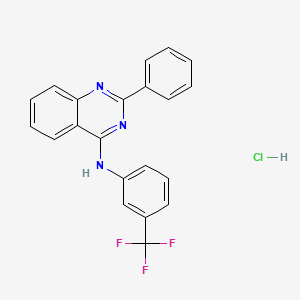![molecular formula C30H30BrNO5 B12631496 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol CAS No. 946534-31-2](/img/structure/B12631496.png)
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a piperidine ring, and a benzopyrano-benzoxepine core, making it an interesting subject for chemical research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol typically involves multi-step organic reactions. The process begins with the bromination of a phenyl precursor, followed by the introduction of the piperidine ring through nucleophilic substitution. The benzopyrano-benzoxepine core is then constructed via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be utilized to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the double bonds in the core structure can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide or thiourea. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-d
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: As a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-{3-Bromo-4-[2-(morpholin-4-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a morpholine ring instead of a piperidine ring.
- 8-{3-Bromo-4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
946534-31-2 |
|---|---|
Molekularformel |
C30H30BrNO5 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
19-[3-bromo-4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaene-5,15-diol |
InChI |
InChI=1S/C30H30BrNO5/c31-25-16-19(4-9-26(25)36-15-13-32-11-2-1-3-12-32)30-29-23(22-7-5-21(34)18-28(22)37-30)10-14-35-27-17-20(33)6-8-24(27)29/h4-9,16-18,30,33-34H,1-3,10-15H2 |
InChI-Schlüssel |
JFYXRAVZLXWQMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)

![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)


![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)

![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
